8-((2-Phthalimidoethyl)oxy)thiochroman

説明

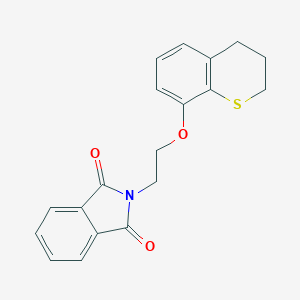

8-((2-Phthalimidoethyl)oxy)thiochroman is a thiochroman derivative featuring a benzothiopyran core substituted with a phthalimidoethyloxy group at the 8-position. The phthalimido moiety introduces a rigid, planar structure that may enhance binding affinity to biological targets through π-π interactions or hydrogen bonding. Thiochromans, sulfur-containing analogs of chromones, are recognized for their diverse bioactivities, including antifungal, antiparasitic, and kinase-inhibitory properties . This compound’s synthesis likely involves nucleophilic substitution or cyclization reactions, as seen in related thiochroman derivatives .

特性

CAS番号 |

153804-50-3 |

|---|---|

分子式 |

C19H17NO3S |

分子量 |

339.4 g/mol |

IUPAC名 |

2-[2-(3,4-dihydro-2H-thiochromen-8-yloxy)ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C19H17NO3S/c21-18-14-7-1-2-8-15(14)19(22)20(18)10-11-23-16-9-3-5-13-6-4-12-24-17(13)16/h1-3,5,7-9H,4,6,10-12H2 |

InChIキー |

VQZODWZMFPKNSJ-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |

正規SMILES |

C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |

他のCAS番号 |

153804-50-3 |

同義語 |

2-(2-thiochroman-8-yloxyethyl)isoindole-1,3-dione |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Thiochroman Series

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Chain Length: The ethyl chain in 8-((2-Phthalimidoethyl)oxy)thiochroman (vs.

- Fluorine Substitution : Fluorine in MSC2360844/588 enhances kinase inhibition but reduces selectivity for PI3Kδ over β isoforms . The absence of fluorine in the target compound may shift its selectivity profile.

- Pharmacological Moieties : Unlike CH4986399 (a selective estrogen receptor downregulator), the phthalimido group in the target compound lacks steroidal features, suggesting a distinct mechanism of action .

Table 2: Bioactivity Profiles of Selected Thiochroman Derivatives

Key Findings :

- Antiparasitic Activity : Thiochroman-hydrazone hybrids exhibit potent leishmanicidal effects via protease inhibition . The phthalimido group in the target compound may lack this mechanism but could interact with other parasitic targets.

- Antifungal Activity : Substituents like pyrrolidin-1-yl (in ) are critical for antifungal efficacy. The phthalimidoethyloxy group may offer alternative binding modes against fungal enzymes.

- Kinase Inhibition : Fluorine and morpholinyl groups in MSC2360844/588 drive PI3Kδ potency . The target compound’s phthalimido group could compete for ATP-binding pockets in kinases but with uncharacterized specificity.

Physicochemical and Pharmacokinetic (PK) Properties

Table 3: Comparative Physicochemical Data

Key Insights :

- Metabolism : The phthalimido group may increase susceptibility to amidase cleavage or CYP450 metabolism, necessitating structural optimization for PK improvements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。